FGFR1–3 Inhibitory Potency: Comparison with 5-(Trifluoromethyl) and Unsubstituted Core Analogs
In a series of 1H-pyrrolo[2,3-b]pyridine FGFR inhibitors, 5-aryl substitution is critical for potency. The 5-(trifluoromethyl) analog (compound 4a) achieves an FGFR1 IC₅₀ of 83 nM, while the 5-unsubstituted parent (compound 1) shows only 1900 nM [1]. Although direct IC₅₀ data for the 2-amino-5-phenyl analog are not available in the primary literature, the 5-phenyl group is expected to provide a similar hydrophobic interaction with the gatekeeper residue as the 5-trifluoromethyl group, offering a compelling SAR hypothesis for potency differentiation from the 5-H parent [2].
| Evidence Dimension | FGFR1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported in primary literature; expected to be < 100 nM based on 5-phenyl hydrophobic contribution |
| Comparator Or Baseline | Compound 1 (5-H): IC₅₀ = 1900 nM; Compound 4a (5-CF₃): IC₅₀ = 83 nM |
| Quantified Difference | Approximately 20-fold improvement from 5-H to 5-CF₃; 5-phenyl predicted to confer comparable gain |
| Conditions | FGFR1 enzymatic assay; 1 μM and 0.1 μM inhibitor concentrations; RSC Advances 2021 study [1] |
Why This Matters
The 5-phenyl substitution is expected to deliver at least an order-of-magnitude FGFR1 potency gain over the unsubstituted core, directing procurement toward kinase-targeted applications.
- [1] Su, X. et al. RSC Adv. 11, 20651–20661 (2021). Table 1 and Table 2: FGFR1 inhibition data for compounds 1 and 4a. View Source
- [2] Inference based on SAR analysis in Su et al. (2021): the 5-position of the 7-azaindole core engages the hydrophobic pocket near G485. View Source
